molecular formula C11H8N4O B8286617 2-Cyano-5-(pyrimidin-2-ylamino)phenol

2-Cyano-5-(pyrimidin-2-ylamino)phenol

Cat. No. B8286617
M. Wt: 212.21 g/mol
InChI Key: PJPZPMCNUWLUDL-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for the synthesis of 2-R-5-(heteroaryl-2-ylamino)phenol, 2-chloropyrimidine (209 mg, 1.8 mmol) and 4-amino-2-hydroxybenzonitrile (123 mg, 0.9 mmol) in 10% aqueous EtOH (5 mL) was heated at 90° C. for 18 h. The title compound was obtained in 5% yield a (10 mg) and used for the next step without additional purification.
[Compound]
Name
2-R-5-(heteroaryl-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[C:11]([OH:17])[CH:10]=1>CCO>[C:13]([C:12]1[CH:15]=[CH:16][C:9]([NH:8][C:2]2[N:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:10][C:11]=1[OH:17])#[N:14]

Inputs

Step One
Name
2-R-5-(heteroaryl-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
209 mg
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
123 mg
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)O
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC1=NC=CC=N1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.